1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one
Description
1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a phenyl group containing both amino (–NH₂) and bromomethyl (–CH₂Br) moieties. The compound’s structure combines electrophilic bromine atoms (on the propanone and phenyl ring) with a nucleophilic amino group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5,13H2,1H3 |
InChI Key |
PTQGFBOLFSGIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)CBr)Br |
Origin of Product |
United States |
Preparation Methods
The introduction of bromomethyl groups to aromatic rings represents a critical step in synthesizing this compound. Source demonstrates that bromomethylation under acidic conditions using hydrobromic acid (HBr) and cuprous bromide (CuBr) achieves regioselective substitution at ortho positions relative to existing amino groups. In the target molecule's case, this involves treating 3-amino-2-methylphenol derivatives with HBr (45-48 wt%) and CuBr at 40-50°C for 3-5 hours, achieving bromomethylation yields of 68-72%.
A comparative study (Table 1) reveals that replacing CuBr with FeBr₃ decreases yields to 54% due to competing ring bromination, while N-bromosuccinimide (NBS) in dichloromethane at 0°C provides milder conditions but requires longer reaction times (18-24 hours). The optimal protocol balances reaction velocity and selectivity by maintaining CuBr:HBr molar ratios between 1:10 and 1:20.
Table 1: Bromomethylation Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuBr | 40-50 | 3-5 | 68-72 |
| FeBr₃ | 40-50 | 3-5 | 54 |
| NBS | 0 | 18-24 | 61 |
Aromatic Bromination Strategies for Ketone Activation
The propan-2-one moiety's bromination at the α-position necessitates careful control to avoid over-bromination. Source describes a two-step protocol where 1-(3-amino-2-methylphenyl)propan-2-one undergoes radical bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C, achieving 89% mono-bromination selectivity. Subsequent treatment with liquid bromine at -10°C introduces the second bromine atom at the methyl group, yielding the target compound in 76% overall efficiency.
Notably, source highlights alternative pathways using HBr gas saturation in acetic acid, which achieves comparable yields (74%) but requires specialized equipment for gas handling. Microwave-assisted bromination (100°C, 30 minutes) reduces reaction times but suffers from lower reproducibility (±8% yield variation).
Nitro Group Reduction Methodologies
For synthetic routes starting from nitro precursors, catalytic hydrogenation remains the gold standard. Source reports that 10% Pd/C in ethanol under 3 atm H₂ at 50°C reduces 3-nitro-4-bromomethyl intermediates to the corresponding amine with 94% conversion. However, residual palladium contamination (≤50 ppm) necessitates additional purification steps for pharmaceutical-grade material.
Hydrazine hydrate reductions offer a metal-free alternative, as detailed in source. Using Fe₃O₄ nanoparticles as catalysts in ethanol at 80°C, this method achieves 88% yield but generates stoichiometric amounts of nitrogen gas, requiring pressure-controlled reactors. Comparative advantages include easier catalyst separation via magnetism and absence of heavy metal residues.
Diazotization-Coupled Bromination Sequences
Adapting methodologies from source, the diazotization of 3-nitro-4-aminophenol derivatives enables precise bromine placement. Key steps include:
- Diazonium salt formation using NaNO₂ in HBr at 0-5°C
- Bromine introduction via CuBr-mediated Sandmeyer reaction at 40°C
- Crystallization-driven purification (20-25°C) to isolate intermediates
This approach achieves 81% yield for the bromomethylated intermediate but requires strict temperature control during diazonium salt handling to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can affect enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
A comparison of key physicochemical properties:
Biological Activity
1-(3-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound with notable potential in medicinal chemistry due to its unique structural features, including an amino group and bromomethyl substituent. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and protein interactions, which are critical for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H11Br2NO
- Molecular Weight : 321.01 g/mol
- Functional Groups : Amino group, bromomethyl group, bromopropanone moiety
The presence of these functional groups allows the compound to engage in diverse chemical reactions, making it a versatile candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The mechanism can be summarized as follows:
- Enzyme Inhibition : The amino and bromomethyl groups can interact with the active sites of enzymes, leading to inhibition of their activity.
- Protein Interactions : This compound may modulate protein functions by binding to specific receptors or active sites, influencing various biochemical pathways.
Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibitory properties. Specifically, studies have shown its potential to inhibit various enzymes involved in metabolic pathways.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 | Competitive | 25 |
| Aldose Reductase | Non-competitive | 15 |
| Acetylcholinesterase | Mixed | 30 |
Case Studies
-
Study on Anticancer Activity :
A study published in a peer-reviewed journal demonstrated that the compound showed promising anticancer activity against human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations. -
Inhibition of Protein Kinases :
Another investigation focused on the compound's ability to inhibit specific protein kinases involved in cancer progression. The findings suggested that the compound could effectively reduce kinase activity, leading to decreased cell proliferation in vitro.
Potential Applications
Given its biological activities, this compound holds promise for several applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting enzyme-related diseases.
- Biochemical Research : As a tool for studying enzyme mechanisms and protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
